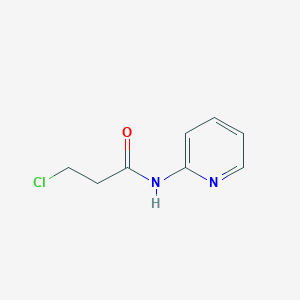

3-chloro-N-(pyridin-2-yl)propanamide

Description

Contextualization of N-Substituted Propanamide Scaffolds in Modern Organic Synthesis

N-substituted propanamides are a class of organic compounds derived from propanamide, where a substituent group replaces one of the hydrogen atoms on the amide nitrogen. fiveable.mewikipedia.org This structural feature makes them highly valuable and versatile building blocks in modern organic synthesis. fiveable.me The ability to modify the N-substituent allows chemists to fine-tune the molecule's physical and chemical properties, such as reactivity, solubility, and steric hindrance, for specific synthetic applications. fiveable.me

These scaffolds serve as crucial intermediates in the synthesis of more complex molecules, including a wide range of pharmaceuticals, agrochemicals, and natural products. fiveable.me They readily undergo various chemical transformations, enabling the introduction of new functional groups and the construction of diverse and intricate molecular architectures. fiveable.me The amide bond within these structures is a key functional group, and its reactivity is central to many synthetic strategies, particularly in the creation of therapeutic agents. etprotein.comnih.gov

Significance of Pyridine-Containing Amides in Contemporary Molecular Design

The incorporation of a pyridine (B92270) ring into molecular scaffolds is a well-established and powerful strategy in contemporary drug design and medicinal chemistry. nih.govrsc.org Pyridine is considered a "privileged scaffold" because its structure is frequently found in a vast number of FDA-approved drugs and biologically active compounds. rsc.orgnih.gov Its nitrogen atom allows it to act as a hydrogen bond acceptor, which can significantly enhance the binding affinity of a molecule to its biological target. nih.govfrontiersin.org

Pyridine-containing amides are of particular interest because they combine the structural features of the robust amide linkage with the beneficial properties of the pyridine ring. The pyridine motif can improve critical pharmacological parameters, including metabolic stability, potency, permeability, and solubility. rsc.orgnih.gov It often serves as a bioisostere for other functional groups, like benzene (B151609) rings or other nitrogen-containing heterocycles, allowing for the optimization of a compound's drug-like properties. rsc.orgresearchgate.net This versatility has led to the development of pyridine-based drugs for a wide array of therapeutic areas, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov

Academic Research Landscape Pertaining to 3-chloro-N-(pyridin-2-yl)propanamide

This compound is a specific chemical compound that combines the N-substituted propanamide structure with a pyridine ring. Its chemical structure consists of a propanamide backbone with a chlorine atom at the 3-position and the amide nitrogen substituted with a pyridin-2-yl group.

While extensive, large-scale academic studies focusing solely on this specific molecule are not prominent in the available literature, its structure suggests its primary role as a chemical intermediate or a building block for synthetic chemistry research. The presence of a reactive chlorine atom makes it a suitable precursor for nucleophilic substitution reactions, allowing for the attachment of various other functional groups to build more complex molecules. It is commercially available from chemical suppliers, which facilitates its use in laboratory settings for discovery and process chemistry. chemicalbook.com

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 128456-13-3 |

| Molecular Formula | C8H9ClN2O |

| Molecular Weight | 184.62 g/mol chemicalbook.comscbt.com |

| IUPAC Name | This compound |

| Boiling Point (Predicted) | 394.6±22.0 °C chemicalbook.com |

| Density (Predicted) | 1.285±0.06 g/cm3 chemicalbook.com |

| pKa (Predicted) | 12.89±0.70 chemicalbook.com |

| Physical Form | Powder |

The compound's structure is a convergence of the two classes discussed: it is an N-substituted propanamide, making it a potentially useful synthetic intermediate, and it contains the pyridinyl moiety, a feature known to be valuable in medicinal chemistry. Research involving this compound would likely focus on its utility in synthesizing larger, more complex molecules with potential biological activity, leveraging the reactivity of the chloro group and the established pharmacological importance of the pyridine ring.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYLLPDWPNJJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro N Pyridin 2 Yl Propanamide

Strategic Considerations for Amide Bond Formation

The creation of the amide bond in 3-chloro-N-(pyridin-2-yl)propanamide is the cornerstone of its synthesis. The two principal reactants are 2-aminopyridine (B139424), which provides the pyridinyl nitrogen for the amide linkage, and a three-carbon chain with a terminal chlorine atom, typically derived from 3-chloropropanoic acid or its activated form, 3-chloropropanoyl chloride.

Direct Amidation Approaches

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, typically with the removal of water. While conceptually straightforward, this method often requires high temperatures, which can lead to side reactions and decomposition, particularly for sensitive substrates. For the synthesis of this compound, the direct reaction between 3-chloropropanoic acid and 2-aminopyridine would necessitate harsh conditions and is generally less favored due to the potential for undesirable byproducts.

Utilization of Coupling Reagents in Amide Synthesis

A more versatile and widely employed strategy for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govpeptide.com Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) also serve as highly effective coupling agents. researchgate.netgrowingscience.com

In the context of synthesizing this compound, 3-chloropropanoic acid would be activated by the coupling reagent, forming a highly reactive intermediate that is then readily attacked by the amino group of 2-aminopyridine to yield the desired amide. This approach offers greater control over the reaction and typically results in higher yields and purity compared to direct amidation.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Key Features |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Effective and inexpensive, but the urea (B33335) byproduct can be difficult to remove. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, simplifying purification. Often used with HOBt. nih.gov |

Reaction Conditions and Optimization Protocols

Solvent Effects on Reaction Efficiency and Selectivity

When using coupling reagents, polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently used as they effectively solvate the charged intermediates formed during the activation of the carboxylic acid. researchgate.net The choice of solvent can also impact the ease of product isolation and purification.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly affects the rate of amide bond formation. Reactions involving highly reactive acyl chlorides are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. hud.ac.uk In some cases, gentle heating may be required to drive the reaction to completion. For couplings facilitated by reagents, reactions are typically run at room temperature. fishersci.it

Pressure is generally not a significant variable in the synthesis of this compound, as these reactions are typically carried out at atmospheric pressure.

Derivatization from Precursor Amines and Acyl Halides

One of the most direct and efficient methods for the synthesis of this compound is the reaction of a precursor amine, 2-aminopyridine, with an acyl halide, specifically 3-chloropropanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically rapid and high-yielding. pearson.com

The reaction is generally carried out in an inert aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. fishersci.it Tertiary amines such as triethylamine (B128534) or pyridine (B92270) are commonly used for this purpose. The general procedure involves dissolving 2-aminopyridine and the base in a suitable solvent, followed by the slow addition of 3-chloropropanoyl chloride, often at a reduced temperature to manage the reaction's exothermicity. The reaction mixture is then typically stirred at room temperature until completion.

Table 2: Summary of Synthetic Approaches

| Synthetic Approach | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Amidation | 3-Chloropropanoic acid, 2-Aminopyridine | High temperature | Simple, atom-economical | Harsh conditions, potential for side reactions |

| Coupling Reagents | 3-Chloropropanoic acid, 2-Aminopyridine | DCC, EDC/HOBt, HATU | Mild conditions, high yields, good control | Requires stoichiometric coupling reagents, cost |

Isolation and Purification Techniques for Synthesized this compound

The final purity of this compound is crucial for its intended application, necessitating effective isolation and purification strategies. The primary methods employed for the purification of this and structurally similar compounds are chromatographic separation and recrystallization.

Column chromatography is a powerful technique for separating the target compound from impurities with different polarities. The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation.

For a moderately polar compound like this compound, silica (B1680970) gel is a common and effective stationary phase. The eluent system is typically a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the product, and finally the more polar impurities.

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product.

Table 1: Illustrative Parameters for Chromatographic Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate) or a mixture of dichloromethane (B109758) and methanol (B129727) for more polar impurities. |

| Elution Profile | Non-polar impurities will elute first, followed by this compound. More polar impurities will elute with higher polarity solvent mixtures. |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization. |

Detailed research findings on the purification of analogous compounds suggest that a careful selection of the eluent system is paramount. For instance, in the purification of other N-pyridinyl amides, a step-gradient elution can be effective in separating closely related impurities.

Recrystallization is a widely used technique for purifying solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures or insoluble.

For this compound, a range of solvents can be screened to find the optimal one for recrystallization. Common choices include alcohols (e.g., ethanol (B145695), methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene), or mixtures thereof.

The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Precipitation can also be employed by dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which it is insoluble, causing the product to precipitate out of the solution.

Table 2: Potential Solvents for Recrystallization of this compound

| Solvent/Solvent System | Rationale |

| Ethanol/Water | The compound may be soluble in hot ethanol and less soluble in water. Water can be added as an anti-solvent to induce crystallization. |

| Ethyl Acetate/Hexane | The compound is likely soluble in ethyl acetate, and hexane can be added as an anti-solvent to decrease solubility and promote crystallization. |

| Toluene | Toluene has been shown to be an effective recrystallization solvent for structurally similar N-aryl amides. |

| Isopropanol | A common solvent for the recrystallization of a wide range of organic compounds. |

It is important to note that the optimal conditions for both chromatography and recrystallization would need to be determined empirically for each specific synthesis batch of this compound.

Molecular Structure and Conformational Analysis of 3 Chloro N Pyridin 2 Yl Propanamide

Solid-State Structural Elucidation via X-ray Diffraction Studies

A definitive understanding of the solid-state architecture of 3-chloro-N-(pyridin-2-yl)propanamide would necessitate single-crystal X-ray diffraction studies. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, forming the basis for a complete structural characterization.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Analysis of Crystal Packing Motifs

Without experimental data, the arrangement of molecules in the crystal lattice, or crystal packing, can only be hypothesized. Typically, organic molecules like this compound would pack in a manner that maximizes van der Waals forces and specific intermolecular interactions to achieve a state of minimum energy. The identification of common packing motifs, such as herringbone or pi-stacking, would require crystallographic data.

Investigation of Intermolecular Interactions

The functional groups present in this compound, including the amide linkage (N-H and C=O groups), the pyridine (B92270) ring (with its nitrogen atom), and the chloroalkane moiety, suggest the potential for a variety of intermolecular interactions. These could include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridyl nitrogen are potential acceptors. N-H···O and N-H···N hydrogen bonds are common in similar structures and would likely play a significant role in the crystal packing.

Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region that can interact with nucleophiles like the carbonyl oxygen or the pyridyl nitrogen.

A detailed analysis of these interactions, including their geometries and energies, would depend on the availability of a solved crystal structure.

Solution-Phase Conformational Dynamics

In solution, this compound would be expected to exhibit greater conformational flexibility than in the solid state. The primary sources of this flexibility are the rotatable single bonds within the propanamide linker. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in probing these dynamics. For instance, variable-temperature NMR studies could reveal information about the energy barriers to rotation around the amide C-N bond and other key torsions. The observed chemical shifts and coupling constants would also be sensitive to the predominant conformation(s) in a given solvent.

Intramolecular Interactions and Their Influence on Molecular Geometry

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Spectroscopic Characterization of 3 Chloro N Pyridin 2 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 3-chloro-N-(pyridin-2-yl)propanamide is expected to exhibit distinct signals corresponding to the protons of the pyridinyl ring and the N-propanamide side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information.

The protons of the propanamide chain, specifically the two methylene (B1212753) groups (-CH₂-), are anticipated to appear as triplets due to coupling with each other. The -CH₂- group adjacent to the carbonyl (C=O) will be deshielded and appear at a lower field compared to the -CH₂- group adjacent to the chlorine atom. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

The four protons on the pyridine (B92270) ring will display characteristic shifts and coupling patterns. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The remaining protons will appear in the aromatic region with coupling constants typical for ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 8.5 - 9.5 | broad singlet | - |

| H-6 (Pyridine) | 8.1 - 8.3 | doublet of doublets | J = ~5 (ortho), ~1 (meta) |

| H-4 (Pyridine) | 7.6 - 7.8 | triplet of doublets | J = ~8 (ortho), ~2 (meta) |

| H-3 (Pyridine) | 7.9 - 8.1 | doublet | J = ~8 (ortho) |

| H-5 (Pyridine) | 7.0 - 7.2 | triplet | J = ~6 (ortho) |

| -CH₂-Cl | 3.8 - 4.0 | triplet | J = ~6-7 |

| -CH₂-C=O | 2.8 - 3.0 | triplet | J = ~6-7 |

Note: Predicted values are based on standard chemical shift ranges and typical coupling constants for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom. The carbonyl carbon of the amide group is characteristically found at a very low field (downfield). The carbons of the pyridine ring will have chemical shifts in the aromatic region, with the carbon atom bonded to the amide nitrogen (C-2) being significantly deshielded. The methylene carbons of the propanamide chain will appear in the aliphatic region, with the carbon attached to the chlorine atom being more deshielded than the one adjacent to the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 169 - 172 |

| C-2 (Pyridine) | 150 - 153 |

| C-6 (Pyridine) | 147 - 149 |

| C-4 (Pyridine) | 137 - 139 |

| C-3 (Pyridine) | 119 - 121 |

| C-5 (Pyridine) | 113 - 115 |

| -CH₂-Cl | 40 - 43 |

| -CH₂-C=O | 38 - 41 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and structures.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups (-CH₂-CH₂-). Additionally, correlations would be observed between the adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This technique would be crucial for definitively assigning each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. For example, it would show a cross-peak connecting the ¹H signal of the -CH₂-Cl group to its ¹³C signal, and similarly for all other C-H bonds in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. A strong absorption band due to the N-H stretching of the secondary amide is expected in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) will produce a very strong and sharp peak, typically around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1520-1570 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is also expected in the fingerprint region. The presence of the chloroalkane group would be confirmed by a C-Cl stretching band in the 600-800 cm⁻¹ range.

Table 3: Predicted FT-IR Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1520 - 1570 | Medium-Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Amide/Pyridine | 1200 - 1350 | Medium |

| C-Cl Stretch | Chloroalkane | 600 - 800 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Characterization

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrational modes that involve a significant change in polarizability are Raman active. In this compound, the symmetric stretching vibrations of the pyridine ring C=C bonds are expected to produce strong signals in the Raman spectrum. The C-H stretching vibrations, both aromatic and aliphatic, will also be Raman active. While the highly polar C=O bond gives a strong IR band, its Raman signal is typically weaker. Conversely, less polar bonds, which may have weak IR absorptions, can show strong signals in the Raman spectrum. The C-Cl stretch is also expected to be visible. The combination of both IR and Raman data allows for a more complete characterization of the molecule's vibrational modes.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, UV-Vis spectra typically reveal characteristic absorption bands corresponding to π → π* and n → π* transitions.

While specific experimental data for the UV-Vis spectrum of this compound is not extensively detailed in publicly available literature, analysis of structurally similar compounds allows for predictable absorption characteristics. The presence of the pyridine ring, an aromatic heterocycle, and the amide group are expected to be the primary chromophores.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (λmax, nm) | Chromophore |

| π → π | 200-300 | Pyridine ring, Amide C=O |

| n → π | > 280 | Amide C=O |

Note: The exact λmax values and molar absorptivities (ε) would need to be determined experimentally and can be influenced by the solvent used for analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C8H9ClN2O, with a calculated molecular weight of approximately 184.62 g/mol . chemicalbook.comscbt.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 184. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 186 would also be observed, with an intensity of about one-third of the M+ peak. This isotopic pattern is a key diagnostic feature for compounds containing a single chlorine atom.

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural insights. Common fragmentation pathways would likely involve cleavage of the amide bond and loss of the chloroalkyl side chain.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| 184 | [C8H9³⁵ClN2O]+ | Molecular Ion (M+) |

| 186 | [C8H9³⁷ClN2O]+ | Isotopic Molecular Ion (M+2) |

| 149 | [C8H9N2O]+ | Loss of Cl |

| 94 | [C5H6N2]+ | Pyridin-2-amine fragment |

| 91 | [C4H5ClN]+ | Chlorinated propanamide fragment |

Note: The relative intensities of these fragments would depend on the specific ionization method and energy used.

Advanced Analytical Techniques for Structural Confirmation

While UV-Vis and Mass Spectrometry provide foundational data, definitive structural confirmation of this compound requires more sophisticated techniques. These methods provide unambiguous evidence of the atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the propanamide chain.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule and their chemical environments, including the carbonyl carbon of the amide and the carbons of the pyridine ring.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the definitive assignment of all signals and confirming the connectivity of the molecular framework.

The combination of these advanced analytical methods provides a comprehensive and unambiguous characterization of the chemical structure of this compound.

Computational Chemistry and Theoretical Investigations of 3 Chloro N Pyridin 2 Yl Propanamide

Quantum Chemical Methodologies

The theoretical examination of 3-chloro-N-(pyridin-2-yl)propanamide relies on a suite of computational methods designed to solve the molecular Schrödinger equation. These methods, varying in their accuracy and computational cost, provide a detailed picture of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic configurations and systematically finding the geometry with the minimum energy. The resulting optimized structure corresponds to the most probable conformation of the molecule in the gas phase and is crucial for calculating other molecular properties accurately. A study on the related compound, 2-chloro-N-(p-tolyl)propanamide, utilized DFT for geometry optimization to understand its structural parameters like bond lengths and angles. jst.org.in

Ab Initio Calculations for Electronic Structure Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can provide highly accurate predictions of the electronic structure. For this compound, these calculations would elucidate the distribution of electrons within the molecule, the energies of its molecular orbitals, and other fundamental electronic properties that govern its chemical behavior.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide a more accurate description of the electron distribution but at a higher computational cost. For molecules containing heteroatoms like nitrogen, oxygen, and chlorine, the inclusion of polarization (d,p) and diffuse functions (++) is important for accurately modeling bonding and non-bonding interactions. jst.org.inresearchgate.net

Exchange-Correlation Functionals : In DFT, the exchange-correlation functional approximates the complex many-electron interactions. The choice of functional is critical for obtaining reliable results. Hybrid functionals, which mix a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, are widely used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that has been shown to provide excellent results for a wide range of organic molecules. jst.org.inresearchgate.net Other modern functionals may also be employed for improved accuracy.

| Parameter | Selection | Rationale |

| Computational Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations. |

| Exchange-Correlation Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely used hybrid functional known for its reliability in predicting the properties of organic compounds. jst.org.inresearchgate.net |

| Basis Set | 6-311++G(d,p) | A flexible basis set that includes polarization (d,p) and diffuse functions (++) to accurately describe the electron distribution around all atoms, including heteroatoms. jst.org.inresearchgate.net |

Electronic Properties and Reactivity Descriptors

Once the geometry of this compound is optimized, a wealth of information about its electronic properties and reactivity can be extracted from the calculations. These descriptors help in understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com

HOMO : This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron donor. irjweb.com

LUMO : This is the innermost orbital that is empty of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. irjweb.com

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. mdpi.com

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: The values presented in this table are hypothetical and representative of what might be expected for a molecule with this structure based on computational studies of similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density. The different colors on the MEP map indicate regions of varying electrostatic potential.

Red Regions : These areas represent negative electrostatic potential and are typically found around electronegative atoms (like oxygen and nitrogen). These are the sites most susceptible to electrophilic attack.

Blue Regions : These areas indicate positive electrostatic potential, usually located around hydrogen atoms, especially those attached to electronegative atoms. These are the regions that are likely to interact with nucleophiles.

Green Regions : These represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the amide proton (N-H), indicating its acidic nature and availability for hydrogen bonding. This detailed visualization of the charge landscape is invaluable for predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron distribution in molecules. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. wikipedia.org This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within a molecule. researchgate.net

For a molecule like this compound, NBO analysis can elucidate the nature of the amide bond, the electronic interactions between the pyridine ring and the propanamide side chain, and the influence of the chloro substituent. The analysis involves second-order perturbation theory to evaluate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net A high stabilization energy E(2) associated with these interactions indicates significant electron delocalization. researchgate.net

In analogous amide-containing molecules, significant delocalization is often observed. For instance, in N-(4-hydroxyl phenyl) acetamide, NBO analysis reveals strong interactions between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n -> π*), which is characteristic of amide resonance. nih.gov Similar interactions would be expected in this compound, contributing to the planarity and stability of the amide linkage.

Table 1: Representative Second-Order Perturbation Theory Analysis of NBOs for an Analogous Amide Compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP(1) N | π(C=O) | 58.3 | 0.28 | 0.071 |

| LP(2) O | σ(N-C) | 21.7 | 0.89 | 0.044 |

| σ(C-H) | σ(C-C) | 5.2 | 1.21 | 0.025 |

| σ(C-C) | σ(C-Cl) | 2.8 | 0.95 | 0.018 |

Note: Data is illustrative and based on typical values for similar amide-containing molecules. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the donor and acceptor orbitals, and F(i,j) is the Fock matrix element.

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge on each atom in a molecule. researchgate.net It is derived from the NBO analysis and is known for its numerical stability and better description of electron distribution in compounds with significant ionic character compared to other methods like Mulliken population analysis. researchgate.netnih.gov NPA provides atomic charges that are less dependent on the basis set used in the calculation. nih.gov

For this compound, NPA can provide insights into the electrophilic and nucleophilic sites of the molecule. The analysis would likely show a negative charge on the oxygen and nitrogen atoms of the amide group due to their high electronegativity, and a positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. The chlorine atom would also carry a partial negative charge. The charge distribution on the pyridine ring would be influenced by the electron-withdrawing nature of the amide group.

Table 2: Calculated Natural Atomic Charges for an Analogous N-Aryl Amide

| Atom | Natural Charge (e) |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.58 |

| N (amide) | -0.65 |

| Cα (to CO) | -0.15 |

| Cβ (to Cl) | -0.05 |

| Cl | -0.12 |

| N (pyridine) | -0.52 |

| C (pyridine, attached to N) | +0.35 |

Note: These values are representative for a similar molecular structure and illustrate the expected charge distribution.

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. elixirpublishers.com These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT). nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, which accounts for anharmonicity and other systematic errors in the calculations. scirp.org

For this compound, theoretical calculations can help in the assignment of characteristic vibrational modes, such as the C=O stretching of the amide, the N-H bending, and the various vibrations of the pyridine ring and the chloro-alkyl chain. A study on the closely related N-(pyridin-2-yl)acetamide using DFT has shown that the amide (A) form is more stable than the imino (B and C) forms. researchgate.net

Table 3: Theoretical and Experimental Vibrational Frequencies for Key Modes in an Analogous N-(pyridin-2-yl)amide Structure

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3430 |

| C-H Stretch (Aromatic) | 3100-3000 | 3080-3010 |

| C-H Stretch (Aliphatic) | 2980-2900 | 2960-2890 |

| C=O Stretch (Amide I) | 1685 | 1690 |

| N-H Bend (Amide II) | 1580 | 1575 |

| C=N/C=C Stretch (Pyridine) | 1600-1450 | 1590-1440 |

| C-Cl Stretch | 750 | 740 |

Note: Calculated frequencies are typically obtained using DFT methods (e.g., B3LYP/6-311++G(d,p)) and scaled. Experimental values are typical for similar compounds.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. inoe.ro Molecules with large β values are promising candidates for NLO materials. nih.gov

For this compound, the presence of a pyridine ring (an electron-accepting group) and an amide group (which can act as a π-bridge) suggests that it may exhibit NLO properties. Theoretical calculations, often performed using DFT, can quantify the hyperpolarizability and provide insights into the structure-property relationships that govern the NLO response. inoe.ro The introduction of different substituents can significantly modulate the NLO properties. researchgate.net

Table 4: Calculated NLO Properties for a Representative Amide-Containing Molecule

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_total) | 8 x 10⁻³⁰ esu |

Note: Values are illustrative and obtained from DFT calculations for a molecule with similar functional groups.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The flexibility of the propanamide side chain allows for multiple rotational isomers (rotamers). MD simulations can help identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different experimental conditions. bonvinlab.org

Application of Machine Learning Algorithms in Theoretical Chemical Studies

Machine learning (ML) is increasingly being used in computational chemistry to accelerate the prediction of molecular properties. research.google By training algorithms on large datasets of known molecules and their properties, ML models can learn to predict the properties of new, unstudied molecules with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods. researchgate.netarxiv.org

For a molecule like this compound, ML models could be used to predict a wide range of properties, including its solubility, toxicity, and various spectroscopic features. aalto.fi For example, a trained ML model could predict the molecule's HOMO-LUMO gap, which is related to its electronic reactivity and optical properties. researchgate.net The development of graph neural networks has shown particular promise in learning directly from the 2D or 3D structure of molecules. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Chloro N Pyridin 2 Yl Propanamide

Reactions Involving the Chloro Substituent

The chlorine atom on the propyl chain of 3-chloro-N-(pyridin-2-yl)propanamide serves as a leaving group, making this position susceptible to reactions that involve its displacement. This reactivity is central to the derivatization of the molecule.

The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating its displacement by a variety of nucleophiles. This classic SN2-type reaction pathway is a versatile method for introducing new functional groups into the molecule.

A range of nucleophiles can be employed to displace the chloride, leading to the synthesis of numerous derivatives. For instance, reaction with amines can yield amino-substituted analogues. While no specific studies on this compound were found, the aminodehalogenation of the structurally similar 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines demonstrates the feasibility of this transformation. mdpi.com In this analogous case, the reactions were successfully carried out using both conventional heating and microwave-assisted synthesis, with the latter often providing higher yields in shorter reaction times. mdpi.com

| Nucleophile | Reagents and Conditions (Analogous System) | Product Type | Reference |

| Benzylamines | Methanol (B129727), Pyridine (B92270), 140 °C (Microwave) | 3-(benzylamino)-N-(pyridin-2-yl)propanamide derivatives | mdpi.com |

This table is based on data from the analogous reaction with 3-chloropyrazine-2-carboxamide and is intended to be illustrative of the potential for this compound.

For instance, Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, could be employed to introduce new aryl or vinyl groups. A typical catalytic system for the Suzuki-Miyaura coupling of chloro pyridines involves a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base like K₃PO₄ in a solvent like DMF. nih.gov

Similarly, other cross-coupling reactions such as the Buchwald-Hartwig amination could be utilized to form carbon-nitrogen bonds, providing an alternative route to the amino-derivatives mentioned in the previous section.

| Coupling Partner | Catalyst System (General) | Product Type | Reference |

| Arylboronic acid | Pd(PPh₃)₂Cl₂, K₃PO₄, DMF | 3-aryl-N-(pyridin-2-yl)propanamide | nih.gov |

| Amine | Palladium catalyst with appropriate ligand and base | 3-amino-N-(pyridin-2-yl)propanamide | General Principle |

This table presents generalized conditions for cross-coupling reactions involving chloro-pyridines as a model for the potential reactivity of this compound.

Transformations at the Amide Moiety

The amide bond in this compound is a stable functional group but can undergo transformations under specific conditions, allowing for modification of the molecule's core structure.

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-chloropropanoic acid and 2-aminopyridine (B139424). This reaction effectively breaks the molecule into its constituent building blocks. The stability of the amide bond means that this cleavage typically requires forcing conditions, such as elevated temperatures and strong acid or base concentrations.

The nitrogen atom of the amide is generally not highly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, it can undergo alkylation and acylation.

Alkylation: Direct alkylation on the amide nitrogen can be challenging. However, strategies involving the activation of amides can facilitate this transformation. For example, a novel method utilizes the activation of amides with Tf₂O and 2-F-Py to induce the migration of an alkyl group from the amide nitrogen to the pyridine nitrogen, which can then be hydrolyzed to an N-substituted 2-pyridone. rsc.org While not a direct alkylation of the starting material, it showcases a potential transformation pathway for related systems.

Acylation: The acylation of the amide nitrogen to form an imide can be achieved. An efficient method for the N-acylation of amides possessing a pyridine ring has been described. semanticscholar.org This method utilizes the pyridine ring as an internal nucleophilic catalyst. The reaction of an N-(pyridin-2-ylmethyl)acetamide with an acyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) leads to the formation of the corresponding imide in high yield. semanticscholar.org This suggests that this compound could undergo acylation on the amide nitrogen under similar conditions.

| Reaction | Reagents and Conditions (Analogous System) | Product | Reference |

| Acylation | Benzoyl chloride, DIPEA, CH₂Cl₂ | N-(3-chloropropanoyl)-N-(pyridin-2-yl)benzamide | semanticscholar.org |

This table is based on data from the N-acylation of N-(pyridin-2-ylmethyl)acetamide and illustrates the potential for acylation of this compound.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect. youtube.com Any substitution that does occur is directed to the meta-position (C3 and C5) relative to the nitrogen atom. However, these reactions typically require harsh conditions and often result in low yields. youtube.com The presence of the N-acyl group further influences the electron density of the ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho (C2 and C6) and para (C4) positions. youtube.com The N-propanamide substituent is at the C2 position. Nucleophilic attack at the C6 position could potentially occur, especially with a strong nucleophile, leading to displacement of a hydride ion, though this is a less common reaction. If the pyridine ring were to have a good leaving group at the C4 or C6 position, nucleophilic substitution would be more favorable.

Oxidation Reactions

The oxidation of this compound can selectively target the pyridine ring to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent for such reactions. organic-chemistry.orgmasterorganicchemistry.com The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can influence the reactivity of the pyridine ring in subsequent reactions. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the general reactivity of pyridines towards peroxy acids suggests that the formation of 3-chloro-N-(1-oxido-pyridin-2-yl)propanamide is a highly probable transformation.

Table 1: Plausible Oxidation Product of this compound

| Starting Material | Oxidizing Agent | Plausible Product |

| This compound | m-CPBA | 3-chloro-N-(1-oxido-pyridin-2-yl)propanamide |

Reduction Reactions

The reduction of this compound can proceed via two main pathways, targeting either the amide functionality or the alkyl chloride, depending on the reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the amide group to an amine. masterorganicchemistry.com This reaction would yield N-(pyridin-2-yl)propan-1-amine. However, the presence of the alkyl chloride introduces a competing reaction pathway. LiAlH4 can also reduce alkyl halides to the corresponding alkanes. Therefore, the reduction of this compound with LiAlH4 could potentially lead to a mixture of products, including the desired amine, the dehalogenated amide, and the fully reduced product where both the amide and the chloro group have been reduced.

A study on the reduction of the similar compound, 2-chloro-N-phenylpropanamide, with LiAlH4 showed that both the amide and the chloro group are reactive, leading to a mixture of products. researchgate.net This suggests that achieving selective reduction of only the amide group in this compound would be challenging with a strong, non-selective reducing agent like LiAlH4.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not strong enough to reduce amides unless they are first activated. Without activation, NaBH4 would likely not react with the amide group of this compound.

Table 2: Potential Reduction Products of this compound with LiAlH4

| Starting Material | Reducing Agent | Potential Products |

| This compound | LiAlH4 | N-(pyridin-2-yl)propan-1-amine |

| N-(pyridin-2-yl)propanamide | ||

| 3-chloro-N-(pyridin-2-yl)propan-1-amine |

Design and Synthesis of Functionalized Derivatives and Analogs

One common transformation is the displacement of the chloride ion by a nucleophile. For instance, reaction with a primary or secondary amine can introduce a new amino group at the 3-position. An example of this is the synthesis of N-(pyridin-2-yl)-3-(pyridin-2-ylamino)propanamide, which involves the reaction of this compound with 2-aminopyridine. This derivative is commercially available, indicating its utility as a building block in further synthetic applications. cymitquimica.com

Another important synthetic pathway is intramolecular cyclization. Under basic conditions, the amide nitrogen can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a five-membered lactam ring. This reaction would yield 1-(pyridin-2-yl)pyrrolidin-2-one. This type of intramolecular N-alkylation is a common strategy for the synthesis of heterocyclic compounds. organic-chemistry.org

Furthermore, the chloro group can be displaced by other nucleophiles to introduce different functionalities. For example, hydrolysis under appropriate conditions could yield 3-hydroxy-N-(pyridin-2-yl)propanamide. The synthesis of related hydroxy-propanamides has been documented, suggesting the feasibility of this transformation.

Table 3: Examples of Functionalized Derivatives and Analogs Synthesized from this compound

| Derivative/Analog | Synthetic Pathway | Key Reagents/Conditions |

| N-(pyridin-2-yl)-3-(pyridin-2-ylamino)propanamide | Nucleophilic Substitution | 2-aminopyridine |

| 1-(pyridin-2-yl)pyrrolidin-2-one | Intramolecular Cyclization | Base |

| 3-hydroxy-N-(pyridin-2-yl)propanamide | Nucleophilic Substitution (Hydrolysis) | H2O |

These examples highlight the versatility of this compound as a precursor for generating a library of compounds with diverse functionalities, which can be valuable for various research applications, including medicinal chemistry and materials science.

Advanced Applications in Synthetic Chemistry and Material Science

3-chloro-N-(pyridin-2-yl)propanamide as a Versatile Synthetic Intermediate

The reactivity of this compound is primarily dictated by the presence of the chloroethyl side chain, which is susceptible to nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a variety of functional groups, positioning the compound as a key intermediate in multi-step synthetic sequences.

The pyridin-2-yl-amide portion of the molecule can influence the reactivity of the chloropropyl group and can also participate in subsequent chemical transformations. For instance, the amide nitrogen can be involved in cyclization reactions, leading to the formation of various heterocyclic systems. The pyridine (B92270) nitrogen, with its basic and nucleophilic character, can also play a crucial role in directing reactions or forming coordination complexes.

The general synthetic utility is highlighted in its application for the synthesis of more complex nitrogen-containing heterocyclic compounds. For example, derivatives of 2-chloro-N-arylacetamides, which are structurally analogous to the title compound, have been utilized in the synthesis of various heterocyclic structures, including benzimidazoles.

Utility as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound makes it an attractive building block for the synthesis of complex organic molecules, particularly those with potential biological activity. The chloro-substituted propanamide fragment can be viewed as a synthon for a three-carbon chain that can be readily incorporated into larger molecular frameworks.

One of the key applications lies in the construction of fused heterocyclic systems. Intramolecular cyclization reactions, often facilitated by a base, can lead to the formation of novel ring systems containing both the pyridine and a newly formed heterocyclic ring. The specific conditions of the cyclization reaction can be tuned to favor the formation of different ring sizes and substitution patterns, offering a degree of synthetic flexibility.

While direct examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, the structural motif is present in a variety of biologically active compounds. Pyridine and its derivatives are known to exhibit a wide range of pharmacological activities. Therefore, this compound serves as a valuable precursor for the synthesis of novel compounds for drug discovery and medicinal chemistry research. For instance, similar chloro-amide structures have been used to synthesize azetidin-2-one (B1220530) (β-lactam) derivatives, a class of compounds known for their antibacterial properties.

Potential in the Development of Novel Functional Materials

The application of this compound extends beyond traditional organic synthesis into the realm of material science. The presence of the reactive chloro group allows for its incorporation into polymeric structures, either as a monomer or as a post-polymerization modification agent.

Polymer Synthesis: The compound can potentially be used in the synthesis of specialty polymers. For example, it could be grafted onto existing polymer backbones to introduce pyridine functionalities, which can impart unique properties such as metal coordination capabilities, pH-responsiveness, or catalytic activity. Furthermore, it could be used as a monomer in condensation polymerization reactions, leading to the formation of polyamides with pendant pyridine groups. These materials could find applications in areas such as catalysis, separation sciences, and the development of smart materials.

Conductive Materials: While not inherently conductive, derivatives of this compound could be explored as precursors for conductive organic materials. The pyridine ring is an electron-deficient aromatic system, and by creating extended conjugated systems through polymerization or by forming charge-transfer complexes, it may be possible to generate materials with interesting electronic properties.

The table below summarizes the key reactive sites of this compound and their potential applications.

| Reactive Site | Type of Reaction | Potential Applications |

| Alkyl Chloride | Nucleophilic Substitution | Introduction of various functional groups |

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Modification of the amide group |

| Amide Nitrogen | Cyclization Reactions | Synthesis of heterocyclic compounds |

| Pyridine Nitrogen | Coordination, Catalysis | Metal-organic frameworks, catalysts |

Mechanistic Investigations and Molecular Recognition Studies Involving 3 Chloro N Pyridin 2 Yl Propanamide

Coordination Chemistry with Metal Ions (e.g., Copper(II), Zinc(II) Complexes)

The pyridine (B92270) nitrogen and the amide group in 3-chloro-N-(pyridin-2-yl)propanamide make it a prime candidate for acting as a ligand in coordination chemistry. The lone pair of electrons on the pyridine nitrogen can readily form a coordinate bond with a metal ion. The amide oxygen also possesses lone pairs that can participate in coordination, potentially allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center.

Studies on similar (pyridylmethyl)amide ligands with copper(I) have shown that these molecules can coordinate in a monodentate fashion through the pyridine nitrogen. nih.gov The resulting complexes can adopt a variety of structural motifs, including one-dimensional coordination polymers and discrete mononuclear or binuclear structures. nih.gov The specific structure is often influenced by factors such as the steric bulk of substituents on the ligand and the stoichiometry of the reactants. nih.gov

For instance, the coordination of N-(2-pyridylmethyl)acetamide with cuprous chloride can lead to different structural outcomes. nih.gov Inter- or intramolecular hydrogen-bonding interactions between the amide NH group and either the amide carbonyl or a chloro group can play a crucial role in stabilizing the solid-state structures of these complexes. nih.gov

Similarly, zinc(II) complexes with pyridine-containing ligands have been extensively studied. For example, zinc(II) has been shown to form complexes with pyridine-2,6-dicarboxylic acid, where the ligand coordinates through the pyridine nitrogen and the carboxylate oxygens. nih.gov In other cases, zinc(II) quinaldinate complexes with various pyridine-based ligands have been synthesized, typically resulting in a distorted octahedral geometry around the zinc(II) ion. mdpi.com The coordination sphere in these complexes often consists of two quinaldinate ligands and two pyridine-based ligands. mdpi.com

Table 1: Examples of Metal Complexes with Pyridine-Containing Ligands

| Ligand | Metal Ion | Resulting Complex Structure | Reference |

| N-(2-pyridylmethyl)acetamide | Copper(I) | Mononuclear, binuclear, or polymeric structures | nih.gov |

| Pyridine-2,6-dicarboxylic acid | Zinc(II) | Two-dimensional coordination polymers | nih.gov |

| Pyridine-2,5-dicarboxylic acid N-oxide | Zinc(II) | Discrete complex with a six-membered chelate ring | nih.gov |

| Quinaldinate and Pyridine | Zinc(II) | Distorted octahedral N4O2 coordination | mdpi.com |

Elucidation of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions are fundamental in determining the crystal packing and formation of larger supramolecular assemblies. For a molecule like this compound, several types of non-covalent interactions can be envisaged, including hydrogen bonding (N-H···O=C and N-H···N-pyridine), π-π stacking between pyridine rings, and halogen bonding involving the chlorine atom.

Research on other N-aryl amides has demonstrated the importance of these interactions in directing their self-assembly. For example, in the crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides, a variety of weak intermolecular interactions such as C-H···O, C-H···Cl, C-H···π, π-π, and Cl···Cl interactions were observed to mediate the formation of different supramolecular architectures. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

For a molecule like this compound, molecular docking could be employed to investigate its potential binding to various protein targets. The pyridine ring, amide linkage, and chloro-substituted propyl chain all provide potential points of interaction within a protein's binding site.

Numerous studies have utilized molecular docking to investigate the interactions of pyridine derivatives with biological targets. For instance, various pyridine derivatives have been docked into the active sites of coronavirus-related proteins to assess their inhibitory potential. nih.gov In another study, newly synthesized quinoline (B57606) and pyridine derivatives were subjected to molecular docking studies to evaluate their potential as inhibitors of human Aurora A kinase for cancer treatment. orientjchem.org These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site.

Table 2: Example of Molecular Docking Study on a Pyridine Derivative

| Compound | Target Protein | Key Findings | Reference |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Human Aurora A kinase | Minimum binding energy of -8.20 kJ/mol, indicating good potential for inhibition. | orientjchem.org |

| Terpyridine | Coronavirus proteins | Showed the greatest inhibitory potential with a binding energy of -8.8 kcal/mol. | nih.gov |

Probing of Biological Pathways through Molecular Interactions (General Principles)

The interaction of a small molecule like this compound with a biological target can provide valuable insights into complex biological pathways. By acting as an inhibitor or an agonist, the molecule can modulate the activity of a specific protein, and the resulting downstream effects can help to elucidate the protein's role in a larger cellular process.

The general principle involves introducing the compound to a biological system (e.g., cell culture or an in vivo model) and observing the resulting phenotypic changes. These changes can then be correlated with the known or predicted molecular interactions of the compound. For example, if a compound is a known inhibitor of a particular kinase, any observed effects on cell proliferation or apoptosis can be attributed to the inhibition of that kinase's signaling pathway.

Modern approaches often combine experimental observations with computational modeling. For example, after identifying a potential protein target through molecular docking, further studies can be conducted to confirm this interaction and explore its biological consequences. This can involve techniques such as western blotting to measure changes in protein expression or phosphorylation, or transcriptomics to analyze changes in gene expression.

Structure-Activity Relationship (SAR) Studies of Related Propanamide Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. oncodesign-services.com By synthesizing and testing a series of analogues, researchers can identify the key structural features (pharmacophore) responsible for the desired biological effect and optimize properties such as potency, selectivity, and metabolic stability. oncodesign-services.com

For propanamide derivatives, SAR studies could involve modifying various parts of the this compound scaffold. For example, the chlorine atom could be replaced with other halogens or functional groups to probe the effect of electronics and sterics at this position. The pyridine ring could be substituted at different positions or replaced with other heterocyclic systems to explore the impact on target binding.

A study on propanamide derivatives as selective androgen receptor degraders (SARDs) explored the SAR of different basic heteromonocyclic B-ring structures. nih.gov This research revealed that multiple heteromonocycles could preserve the desired activity, providing a template for further optimization of properties like aqueous solubility and bioavailability. nih.gov Another study on propanamide-sulfonamide drug conjugates investigated how coupling a naproxen (B1676952) moiety with various substituted sulfonamides through an amide linker affected their dual inhibition of urease and cyclooxygenase-2. nih.gov These studies highlight how systematic structural modifications can lead to a deeper understanding of a compound's biological activity and guide the design of more effective therapeutic agents. nih.govnih.gov

Future Research Directions

Exploration of Greener Synthetic Approaches and Catalytic Methods

Traditional amide synthesis often involves coupling reagents that generate significant waste. Future research should prioritize the development of more sustainable methods for synthesizing 3-chloro-N-(pyridin-2-yl)propanamide. This involves exploring catalytic systems that operate under mild conditions and minimize byproduct formation.

One promising avenue is the use of organocatalysis. For instance, organophosphorus catalysts have been shown to facilitate the three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines. nih.gov This approach, which combines amide synthesis and functionalization in a single cascade, offers a more efficient and atom-economical route compared to sequential methods. nih.gov Another area of interest is the application of borane-based catalysts. Borane-pyridine complexes have demonstrated efficacy as liquid catalysts for the direct amidation of a wide range of carboxylic acids and amines, offering good to excellent yields and tolerance for various functional groups. mdpi.com

The development of these catalytic methods would not only be more environmentally friendly but could also provide access to a wider range of derivatives by accommodating more sensitive functional groups.

Table 1: Comparison of Potential Catalytic Methods for Amide Synthesis

| Catalyst Type | Advantages | Potential Challenges for this compound Synthesis |

| Organophosphorus | High efficiency, modular, combines synthesis and functionalization. nih.gov | Catalyst sensitivity, potential for side reactions with the chloro-group. |

| Borane-Pyridine | Mild conditions, good functional group tolerance, improved solubility. mdpi.com | Handling of borane (B79455) reagents, optimization of reaction conditions. |

| Metal-Based | High reactivity, well-established methods (e.g., Pd-catalyzed cross-coupling). rsc.org | Metal contamination in the final product, cost, and toxicity of some metals. |

In-depth Analysis of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The acylation of 2-aminopyridine (B139424) can proceed through different pathways, and identifying the dominant mechanism is a key research objective.

Studies on the acetylation of aminopyridines suggest that the reaction can occur either directly at the exocyclic amino group or via an N-acetylpyridinium intermediate formed by initial attack at the ring nitrogen. publish.csiro.au For 2-aminopyridines, direct acylation at the amino nitrogen is often the rate-determining step, partly due to steric hindrance at the ring nitrogen. publish.csiro.au However, the specific conditions and reactants can influence the pathway. For example, the use of highly electrophilic reagents might favor the formation of N-acylpyridinium species. nih.govacs.org

Future research should employ kinetic studies, isotopic labeling, and computational modeling to elucidate the precise mechanism for the formation of this compound from 3-chloropropanoyl chloride and 2-aminopyridine. Identifying and characterizing any transient intermediates, such as the potential N-acylpyridinium ion, would provide valuable insights for controlling the reaction's selectivity and efficiency. acs.org

Development of Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

Comprehensive characterization is essential for confirming the structure and purity of this compound and its future derivatives. While standard techniques like NMR, IR, and mass spectrometry are fundamental, future work should integrate more advanced methods for a deeper understanding of its structural and electronic properties. researchgate.netresearchgate.net

Advanced spectroscopic techniques, such as solid-state NMR and X-ray crystallography, can provide detailed information about the molecule's conformation and intermolecular interactions in the solid state. researchgate.netniscpr.res.in These experimental data can be complemented by computational studies. Density Functional Theory (DFT) calculations can be used to predict geometric parameters, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results to validate the proposed structures. niscpr.res.innih.gov

Furthermore, computational tools can be used to explore the molecule's potential energy surface, identify stable conformers, and predict its reactivity. niscpr.res.in Molecular electrostatic potential (MEP) maps, for instance, can identify electron-rich and electron-poor regions, offering insights into the molecule's potential for intermolecular interactions and its reactivity towards electrophiles and nucleophiles. nih.gov

Synthesis of Novel Derivatives for Diverse Chemical Applications

The core structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of novel derivatives. The pyridine ring, the amide linkage, and the chloroalkyl chain can all be functionalized to tune the molecule's properties for various applications.

The chlorine atom, for example, is a versatile handle for introducing other functional groups via nucleophilic substitution reactions. researchgate.net This could lead to derivatives with altered solubility, electronic properties, or biological activity. The pyridine ring can be substituted to modulate its basicity and coordination properties. nih.gov Similarly, the aromatic part of the amide can be varied by starting from different substituted 2-aminopyridines. rsc.org

These new derivatives could find applications in various fields. Pyridine and amide moieties are common in pharmaceuticals, and novel derivatives could be screened for a range of biological activities. nih.govresearchgate.netnih.gov The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities in materials science for the development of new ligands, catalysts, or functional materials. nih.gov

Table 2: Potential Sites for Derivatization and Their Applications

| Modification Site | Potential Reactions | Potential Applications of Derivatives |

| Alkyl Chloride | Nucleophilic substitution (e.g., with azides, thiols, amines) | Introduction of new functional groups for biological activity or material properties. researchgate.net |

| Pyridine Ring | Electrophilic aromatic substitution | Modulation of electronic properties, basicity, and coordination ability. nih.gov |

| Amide N-H | Deprotonation followed by alkylation/acylation | Altering steric and electronic environment, potential for new hydrogen bonding patterns. |

| Starting Materials | Use of substituted 2-aminopyridines or acyl chlorides | Creation of a library of analogs with diverse properties for screening. rsc.orgmdpi.com |

Fundamental Studies on Molecular Recognition and Self-Assembly